Benzyl glycidyl ether

Description

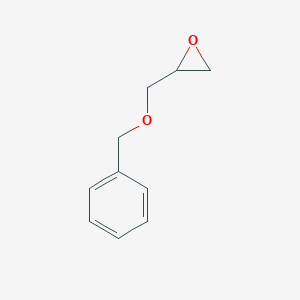

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBOILAKBSWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019317 | |

| Record name | 2‐[(Benzyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2930-05-4 | |

| Record name | Benzyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2930-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(benzyloxy)-2,3-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2‐[(Benzyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzyl (B1604629) Glycidyl (B131873) Ether: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of benzyl glycidyl ether. The information is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound as a building block, reactive diluent, or chemical intermediate.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, aromatic odor.[1][2] It is recognized for its bifunctional nature, possessing both a stable benzyl ether group and a highly reactive epoxide ring.[3] This dual reactivity makes it a valuable component in polymer science and organic synthesis.[3] It is soluble in organic solvents like chloroform, ethanol, and acetone, but has limited solubility in water.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [3][5] |

| Molecular Weight | 164.20 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Density | 1.077 g/mL at 25 °C | [6] |

| 1.072 g/mL at 20 °C | [4] | |

| Boiling Point | 70-73 °C at 11 mmHg | [6] |

| 130 °C at 0.1 mmHg | [3][7] | |

| Refractive Index | n20/D 1.5170 | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Storage Temperature | 2-8°C | [4] |

Chemical Structure and Identifiers

This compound is a chiral molecule that exists as a pair of enantiomers: (R)-(-) and (S)-(+).[3] The specific stereochemistry is critical in asymmetric synthesis, particularly for pharmaceutical applications where enantiomers can exhibit different biological activities.[3][7]

Table 2: Structural Identifiers for this compound

| Identifier | Racemic (CAS: 2930-05-4) | (S)-(+) Enantiomer (CAS: 16495-13-9) | (R)-(-) Enantiomer (CAS: 14618-80-5) |

| IUPAC Name | 2-(benzyloxymethyl)oxirane | (2S)-2-(benzyloxymethyl)oxirane | (2R)-2-(phenylmethoxymethyl)oxirane[9] |

| Synonyms | (Benzyloxymethyl)oxirane, Glycidyl benzyl ether | (S)-Glycidyl benzyl ether, (+)-Benzyl glycidyl ether | (R)-Glycidyl benzyl ether, (-)-Benzyl glycidyl ether[9] |

| SMILES String | C(OCc1ccccc1)C2CO2 | C(OCc1ccccc1)[C@@H]2CO2[1] | C1--INVALID-LINK--COCC2=CC=CC=C2[9] |

| InChI Key | QNYBOILAKBSWFG-UHFFFAOYSA-N[3] | QNYBOILAKBSWFG-SNVBAGLBSA-N[1] | QNYBOILAKBSWFG-JTQLQIEISA-N[9] |

Chemical Reactivity and Mechanisms

The core reactivity of this compound stems from the high ring strain of its three-membered epoxide (oxirane) ring.[3] This makes it susceptible to ring-opening reactions initiated by a wide range of nucleophiles. This reaction is fundamental to its application as a monomer in polymerization and as an intermediate in organic synthesis.[2][3]

Key reactions include:

-

Nucleophilic Ring-Opening : Amines, alcohols, thiols, and carboxylic acids can act as nucleophiles, attacking one of the epoxide carbons and opening the ring to form substituted 2,3-dihydroxypropane derivatives.[3] This is the primary mechanism exploited in the curing of epoxy resins.

-

Acid-Catalyzed Ring-Opening : In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring for attack by even weak nucleophiles.

Experimental Protocols

Detailed methodologies for the synthesis and resolution of this compound are crucial for its practical application in research.

This method involves the direct reaction of benzyl alcohol with epichlorohydrin (B41342) and is favored for its use of readily available starting materials.[3][10]

Materials:

-

Benzyl alcohol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH), 50% aqueous solution

-

Tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) - Phase-transfer catalyst

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Hexane and ether for elution

Procedure:

-

Prepare a mixture of epichlorohydrin, benzyl alcohol, and a catalytic amount of tetrabutylammonium hydrogen sulphate.[10]

-

Cool a 50% aqueous solution of NaOH to 0°C in a reaction vessel equipped with a stirrer.

-

Add the epichlorohydrin/benzyl alcohol/catalyst mixture dropwise to the cooled NaOH solution while stirring.[10]

-

Maintain the reaction temperature at 0°C and continue stirring for 30 minutes after the addition is complete.

-

Allow the reaction to proceed for an additional 4 hours, gradually warming to room temperature.[10]

-

Transfer the reaction mixture to a separatory funnel and extract the product into diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using a hexane:ether mixture as the eluent, to yield pure this compound (overall yield reported as 65%).[10]

This alternative synthesis route involves the formation and subsequent ring-closure of a chlorohydrin ether intermediate.[11]

Materials:

-

Benzyl alcohol

-

Epichlorohydrin

-

Toluene

-

Tin tetrachloride (catalyst)

-

Sodium hydroxide (NaOH), 50% solution

-

PEG-200

-

Sodium dihydrogen phosphate (B84403)

Procedure: Step A: Formation of Chlorohydrin Intermediate

-

Charge a reaction flask with benzyl alcohol, toluene, and tin tetrachloride.[11]

-

Heat the mixture to 60°C with stirring.

-

Add epichlorohydrin dropwise over 4 hours while maintaining the temperature at 60°C.

-

After the addition is complete, continue stirring at 60°C for another 7 hours.[11]

-

Upon completion, remove unreacted epichlorohydrin and benzyl alcohol via vacuum and steam distillation. The remaining product is the chlorohydrin benzyl ether intermediate.[11]

Step B: Ring-Closing Reaction

-

Heat the intermediate to 90°C and add PEG-200.

-

Add 50% NaOH solution dropwise over 3 hours at 90°C.[11]

-

Continue the reaction for an additional 3 hours at the same temperature.

-

Add hot water (80°C), stir, and allow the layers to settle. Remove the lower aqueous saline layer.

-

Wash the organic layer again with hot deionized water, then add sodium dihydrogen phosphate to adjust the pH to 6-7. Remove the aqueous layer.

-

Perform a final wash with hot deionized water.

-

Dehydrate and remove residual solvent under vacuum at 120°C, followed by filtration to obtain the final product.[11]

Applications in Research and Drug Development

This compound's unique properties make it a valuable tool for researchers.

-

Polymer Chemistry : It is used as a reactive diluent for epoxy resins to reduce viscosity while participating in the cross-linking process, often improving the thermal properties of the cured product.[11]

-

Organic Synthesis : As a chiral building block, particularly the (S)- and (R)-enantiomers, it is a key intermediate in the asymmetric synthesis of complex molecules and pharmaceuticals.[4][7] For instance, (S)-(+)-Benzyl Glycidyl Ether is used as a reactant in the synthesis of (+)-Discodermolide, a potent antimitotic agent.[4]

-

Biocatalysis Research : The racemic mixture serves as a model substrate for studying and developing biocatalytic resolution processes. Whole cells of microorganisms like Bacillus alcalophilus can selectively hydrolyze one enantiomer, allowing for the separation and production of enantiomerically enriched products.[4][10][12]

Safety and Handling

This compound is considered a hazardous chemical. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][13] It is also suspected of causing genetic defects.[13]

-

Handling : Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14][15]

-

Storage : Store in a cool, dry, well-ventilated place in tightly sealed containers. Recommended storage is between 2-8°C.[15]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and bases.[15][16]

References

- 1. CAS 16495-13-9: (+)-Benzyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 2. CAS 2930-05-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | High-Purity RUO [benchchem.com]

- 4. (S)-(+)-Benzyl glycidyl ether | 16495-13-9 [chemicalbook.com]

- 5. This compound | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2930-05-4 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ベンジルグリシジルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. This compound:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

Synthesis of benzyl glycidyl ether from benzyl alcohol and epichlorohydrin

A Comprehensive Technical Guide to the Synthesis of Benzyl (B1604629) Glycidyl (B131873) Ether

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis of benzyl glycidyl ether from benzyl alcohol and epichlorohydrin (B41342). It covers the fundamental reaction mechanisms, detailed experimental protocols, and critical parameters influencing the reaction's yield and selectivity. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, this document includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (BGE) is a versatile bifunctional molecule featuring a stable benzyl ether group and a highly reactive epoxide ring.[1] This unique structure makes it a valuable building block in organic synthesis and polymer science.[1] It is particularly important as a reactive diluent for epoxy resins, where the inclusion of its rigid benzyl segment can significantly improve the thermal deformation temperature of the cured material.[2] In pharmaceutical and fine chemical synthesis, chiral forms of BGE, such as (R)-(-)-Benzyl glycidyl ether and (S)-(+)-Benzyl glycidyl ether, serve as crucial intermediates for complex molecules, including statins and anti-tumor agents.[1]

The primary and most established method for synthesizing BGE is the reaction between benzyl alcohol and epichlorohydrin, favored for its directness and the use of readily available starting materials.[1] This guide details the prevalent synthetic pathways, including two-step acid-catalyzed processes and one-pot phase-transfer catalysis methods.

Reaction Mechanisms

The synthesis of this compound from benzyl alcohol and epichlorohydrin can proceed through different mechanistic pathways, primarily a two-step process involving a chlorohydrin intermediate or a concerted reaction facilitated by a phase-transfer catalyst.

Two-Step Synthesis: Ring-Opening and Cyclization

This common method involves two distinct stages:

-

Ring-Opening: Benzyl alcohol, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. This reaction is typically catalyzed by a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid, leading to the opening of the epoxide ring to form a benzyl chlorohydrin ether intermediate.[2]

-

Cyclization (Dehydrochlorination): The intermediate chlorohydrin is then treated with a strong base, such as sodium hydroxide (B78521). The base deprotonates the hydroxyl group, forming an alkoxide. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the new epoxide ring of this compound.[2]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is an efficient method for conducting the synthesis in a one-pot, biphasic system (e.g., an aqueous phase and an organic phase).[3] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulphate, facilitates the reaction.[3][4]

The mechanism involves the following cycle:

-

The base (e.g., concentrated aqueous NaOH) deprotonates the benzyl alcohol in the organic phase at the interface, or the catalyst transports hydroxide ions into the organic phase to perform the deprotonation, forming a benzyl alkoxide.

-

The quaternary ammonium cation from the catalyst pairs with the benzyl alkoxide anion, forming an ion pair that is soluble in the organic phase.

-

This ion pair reacts with epichlorohydrin (also in the organic phase) via nucleophilic substitution to form this compound.

-

The catalyst is regenerated and returns to the aqueous phase (or the interface) to start another cycle. This method avoids the need to isolate the intermediate and can lead to high yields under mild conditions.[3][5]

Experimental Protocols & Data

Several protocols for the synthesis of this compound have been reported. The choice of method depends on factors such as desired scale, available equipment, and safety considerations. Below are detailed methodologies for two prominent approaches.

Protocol 1: Two-Step Synthesis with Lewis Acid Catalyst

This method first synthesizes the chlorohydrin intermediate, which is then cyclized.[2]

Step 1: Synthesis of Chlorohydrin Intermediate

-

Charge a 2L reaction flask with 300g of benzyl alcohol, 90g of toluene, and 3g of tin tetrachloride.[2]

-

Stir the mixture and raise the temperature to 60°C.[2]

-

Add 171g of epichlorohydrin dropwise over 4 hours while maintaining the temperature at 60°C.[2]

-

After the addition is complete, continue stirring the reaction for an additional 7 hours at the same temperature.[2]

-

Upon completion, perform vacuum and steam distillation to recover unreacted epichlorohydrin and benzyl alcohol.[2] The remaining product is the chlorohydrin benzyl ether intermediate.

Step 2: Cyclization to this compound

-

Raise the temperature of the intermediate to 90°C.[2]

-

Add 1.5g of PEG-200 (as a phase-transfer catalyst for this step).[2]

-

Add 200g of 50.0 wt% NaOH solution dropwise over 3 hours at 90°C.[2]

-

Continue the reaction for another 3 hours at the same temperature.[2]

-

Work-up: Add 100g of hot water (80°C), stir, and allow the layers to settle. Remove the lower saline water layer. Add 200g of 80°C deionized water, stir, and add sodium dihydrogen phosphate (B84403) to adjust the pH to 6-7. Remove the lower water layer. Repeat the water wash. Finally, dehydrate and remove the solvent at 120°C under vacuum (15 Torr) and filter to obtain the final product.[2]

Protocol 2: One-Pot Phase-Transfer Catalysis

This procedure accomplishes the synthesis in a single step under mild conditions.[3][4]

-

Prepare a mixture of epichlorohydrin (2.0g, 21.6mmol), benzyl alcohol (2.12g, 19.6mmol), and tetrabutylammonium hydrogen sulphate (290mg, 0.86mmol).[4]

-

In a separate flask, prepare 10ml of 50% (w/v) aqueous NaOH and cool it to 0°C.[4]

-

Add the epichlorohydrin/benzyl alcohol/catalyst mixture dropwise to the stirred NaOH solution at 0°C.[3][4]

-

Allow the reaction mixture to stir for 30 minutes at 0°C, then continue stirring for an additional 4 hours as it warms to room temperature.[3][4][5]

-

Work-up: Extract the mixture with diethyl ether. Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[4]

-

Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel using a hexane:ether (6:1) mixture as the eluent to yield pure this compound.[4] A 65% overall yield is reported for this method.[3][4]

Comparative Data Summary

| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot PTC) |

| Catalyst | Step 1: Tin tetrachlorideStep 2: PEG-200 | Tetrabutylammonium hydrogen sulphate |

| Base | 50.0 wt% NaOH solution | 50% (w/v) aqueous NaOH |

| Solvent | Toluene (Step 1) | Diethyl ether (for extraction) |

| Temperature | Step 1: 60°CStep 2: 90°C | 0°C to Room Temperature |

| Reaction Time | ~17 hours | ~4.5 hours |

| Reported Yield | Not specified | 65%[3][4] |

| Key Feature | Isolation of intermediate | One-pot synthesis |

Experimental Workflow and Optimization

The successful synthesis of this compound relies on the careful control of several experimental parameters.

Key Optimization Parameters

-

Temperature Control: The reaction is often exothermic. Maintaining a controlled temperature, especially during the addition of reagents, is critical to prevent side reactions and ensure selectivity.[1][6] For instance, the PTC method initiates at 0°C to manage the exothermic nature of the reaction.[1]

-

Molar Ratios: The ratio of benzyl alcohol to epichlorohydrin can influence the reaction outcome. An excess of epichlorohydrin is sometimes used to drive the reaction towards completion and ensure full conversion of the benzyl alcohol.[1]

-

Catalyst Choice and Concentration: The efficiency of the synthesis, particularly in PTC methods, is highly dependent on the catalyst. Quaternary ammonium salts are effective, and their concentration must be optimized for maximum yield.[1][7]

-

Base Concentration: The concentration of the base (e.g., NaOH) is crucial. High concentrations favor the deprotonation of the alcohol and the subsequent cyclization but can also promote side reactions if not controlled.

Purification of this compound

After the reaction and initial work-up, the crude product typically requires purification to remove unreacted starting materials, catalyst, salts, and byproducts. Common methods include:

-

Vacuum Distillation: Effective for separating the product from less volatile impurities.[2]

-

Steam Distillation: Can be used to remove volatile unreacted starting materials like epichlorohydrin and benzyl alcohol.[2]

-

Column Chromatography: A standard method for achieving high purity, especially for smaller-scale lab preparations, using silica gel with a solvent system like hexane/ether.[3][4]

Conclusion

The synthesis of this compound from benzyl alcohol and epichlorohydrin is a well-established and adaptable process. The choice between a two-step acid-catalyzed method and a one-pot phase-transfer catalysis approach depends on the specific requirements of the synthesis, such as scale, desired purity, and process time. The PTC method offers a milder, more direct route with high efficiency, while the two-step process allows for a more controlled, sequential reaction. For researchers and drug development professionals, understanding the underlying mechanisms and optimizing key reaction parameters are paramount to achieving high yields of this important chemical intermediate.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 4. This compound:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Mechanism of epoxide ring-opening reactions in benzyl glycidyl ether

An In-depth Technical Guide to the Mechanism of Epoxide Ring-Opening Reactions in Benzyl (B1604629) Glycidyl (B131873) Ether

Introduction

Benzyl glycidyl ether (BGE) is a versatile organic compound featuring a reactive epoxide ring and a stable benzyl ether group.[1] The significant reactivity of BGE stems from the high ring strain inherent in the three-membered epoxide ring, a combination of angle and torsional strain.[2] This makes it susceptible to ring-opening reactions initiated by both nucleophiles and acids.[2][3] These reactions are fundamental in various applications, from the cross-linking of epoxy resins to its use as a reactive diluent and as a key building block (chiron) in the synthesis of complex, optically active pharmaceuticals and natural products.[3][4] This guide provides a detailed examination of the mechanisms governing the ring-opening of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanisms of Ring-Opening

The ring-opening of the epoxide in this compound can be broadly categorized into two primary mechanistic pathways: base-catalyzed (nucleophilic) and acid-catalyzed. The reaction conditions dictate the regioselectivity and stereochemistry of the resulting product.

Base-Catalyzed and Nucleophilic Ring-Opening (Sₙ2 Mechanism)

Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][5] This pathway is favored by strong nucleophiles such as amines, alkoxides, thiols, Grignard reagents, and organolithium compounds.[2][3][6]

Mechanism: The reaction is driven by the direct attack of the nucleophile on one of the epoxide's carbon atoms, which forces the ring to open.[2][6] This process occurs in a single, concerted step.[2] The resulting product is an alkoxide, which is subsequently protonated during a work-up step to yield a neutral alcohol.[2][6]

Regioselectivity: In the Sₙ2 mechanism, steric hindrance is the dominant factor controlling the site of attack.[3] The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[3][6][7] In this compound, this is the terminal, primary carbon, leading to the formation of a secondary alcohol.[3]

Stereochemistry: The Sₙ2 reaction involves a backside attack by the nucleophile, resulting in an inversion of the stereocenter at the site of attack.[8] This leads to the formation of trans or anti products, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the carbon chain.[2]

Caption: Base-catalyzed Sₙ2 ring-opening of this compound.

Acid-Catalyzed Ring-Opening (Sₙ1/Sₙ2 Hybrid Mechanism)

In the presence of an acid catalyst, the ring-opening mechanism is more complex, exhibiting characteristics of both Sₙ1 and Sₙ2 pathways.[2][3] This reaction is effective even with weak nucleophiles like water, alcohols, or hydrogen halides.[2][9]

Mechanism:

-

Protonation: The reaction begins with the protonation of the epoxide oxygen by the acid catalyst. This step creates a good leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack.[3][9]

-

Nucleophilic Attack: As the carbon-oxygen bond begins to break, a partial positive charge develops on the carbon atoms.[3][9] The nucleophile then attacks one of the carbons. The transition state has significant carbocation-like character.[9]

Regioselectivity: Unlike the base-catalyzed reaction, the regioselectivity here is governed by electronic factors rather than sterics. The nucleophile preferentially attacks the more substituted (secondary) carbon atom.[3][9] This is because the more substituted carbon can better stabilize the developing positive charge in the Sₙ1-like transition state.[3][9] However, if one of the carbons is tertiary, the attack will occur there almost exclusively; if the carbons are primary and secondary, the attack favors the secondary position.[9]

Stereochemistry: Despite the Sₙ1 character, the reaction still proceeds with anti-stereochemistry, similar to an Sₙ2 reaction. The nucleophile attacks from the side opposite to the protonated oxygen, leading to a trans product.[2][9]

Caption: Acid-catalyzed ring-opening of this compound.

Data Presentation

Quantitative data from various studies on glycidyl ether reactions are summarized below.

Table 1: Kinetic Data for Epoxide Ring-Opening Reactions

| Reaction System | Hardener/Nucleophile | Method | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| This compound (BGE) | Polyether amine (D230) | Non-isothermal DSC | 58.7 kJ/mol | [10] |

| Benzyl Thiirane Ether (BTE) | Polyether amine (D230) | Non-isothermal DSC | 43.2 kJ/mol |[10] |

Table 2: Anionic Ring-Opening Polymerization (AROP) of Glycidyl Ether Monomers

| Monomer | Initiator/Catalyst | Mₙ ( g/mol ) | Đ (PDI) | Reference |

|---|---|---|---|---|

| Allyl Glycidyl Ether (AGE) | Benzyl alcohol / K-naphthalenide | 16,000 | 1.2 | [11] |

| Azidoethyl Glycidyl Ether (AEGE) | Benzyl alcohol / t-BuP₄ | 7,600 | 1.14 | [11] |

| Azidobutyl Glycidyl Ether (ABGE) | Benzyl alcohol / t-BuP₄ | 8,900 | 1.15 | [11] |

| Azidohexyl Glycidyl Ether (AHGE) | Benzyl alcohol / t-BuP₄ | 10,200 | 1.16 |[11] |

Table 3: Regioselectivity in Ring-Opening of Phenyl Glycidyl Ether with Amines

| Amine Type | Site of Nucleophilic Attack | Predominant Mechanism | Resulting Isomer | Reference |

|---|---|---|---|---|

| Aromatic Amines | Benzylic Carbon (more substituted) | Sₙ1-like | Regioisomer A | [12] |

| Aliphatic Amines | Terminal Carbon (less substituted) | Sₙ2 | Regioisomer B |[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of BGE from benzyl alcohol and epichlorohydrin (B41342), a process that involves nucleophilic substitution and an in-situ ring-closing reaction.[1][4][13]

Materials:

-

Benzyl alcohol

-

Epichlorohydrin

-

Toluene

-

Tin (IV) tetrachloride (SnCl₄) or Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst)[4][13]

-

PEG-200

-

Diethyl ether

-

Deionized water

-

Sodium dihydrogen phosphate (B84403)

Procedure:

-

Intermediate Formation:

-

Add 300g of benzyl alcohol, 90g of toluene, and 3g of tin tetrachloride to a 2L reaction flask and stir.[4]

-

Raise the temperature to 60°C and maintain it.[4]

-

Add 171g of epichlorohydrin dropwise over 4 hours.[4]

-

After the addition is complete, continue stirring the reaction for 7 hours at 60°C.[4]

-

Perform vacuum and steam distillation to recover unreacted epichlorohydrin and benzyl alcohol until no more distills off at 90-110°C and 90-95 kPa, yielding the chlorohydrin benzyl ether intermediate.[4]

-

-

Ring Closure (Epoxidation):

-

Work-up and Purification:

-

Add 100g of hot water (80°C), stir, allow the layers to settle, and remove the lower saline water layer.[4]

-

Add 200g of 80°C deionized water, stir, and add 5g of sodium dihydrogen phosphate to adjust the pH to 6-7.[4]

-

Settle and remove the lower aqueous layer. Repeat the wash with another 200g of 80°C deionized water.[4]

-

Perform dehydration and solvent removal at 120°C and 15 Torr until the water and solvent content is below 1000 ppm.[4]

-

Filter the final product to obtain pure this compound.[4]

-

Caption: Workflow for the synthesis of this compound (BGE).

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of Allyl Glycidyl Ether

This protocol details the polymerization of a glycidyl ether monomer using a benzyl alcohol initiator, which is relevant to understanding the reactivity of the glycidyl ether family.[11]

Materials:

-

Allyl glycidyl ether (AGE), dried and distilled

-

Initiator: Benzyl alcohol

-

Catalyst: Potassium naphthalenide solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

Hexanes

Procedure:

-

Initiator Preparation:

-

Polymerization:

-

Termination and Purification:

References

- 1. This compound: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. This compound | High-Purity RUO [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 13. This compound:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (R)- and (S)-Benzyl Glycidyl Ether Enantiomers: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of benzyl (B1604629) glycidyl (B131873) ether, (R)-(-)-benzyl glycidyl ether and (S)-(+)-benzyl glycidyl ether. These chiral epoxides are crucial building blocks in the asymmetric synthesis of a wide range of pharmaceuticals and other biologically active molecules. This document details their physicochemical properties, outlines experimental protocols for their synthesis and separation, and explores their applications in drug development, including the relevant signaling pathways.

Core Properties of Benzyl Glycidyl Ether Enantiomers

The distinct stereochemistry of (R)- and (S)-benzyl glycidyl ether leads to different optical rotations, a key characteristic for their identification and quality control. Their other physical and chemical properties are largely identical.

| Property | (R)-(-)-Benzyl Glycidyl Ether | (S)-(+)-Benzyl Glycidyl Ether | Racemic this compound |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol [1][2] |

| CAS Number | 14618-80-5[1] | 16495-13-9[2][3] | 2930-05-4[4] |

| Appearance | Colorless to light yellow liquid[5] | Colorless clear liquid[3] | Colorless liquid |

| Density | 1.077 g/mL at 25 °C[1][6] | 1.072 g/mL at 20 °C[7] | 1.077 g/mL at 25 °C[4] |

| Boiling Point | 130 °C at 0.1 mmHg[6] | 130 °C at 0.1 mmHg[3][8] | 70-73 °C at 11 mmHg[4] |

| Refractive Index (n20/D) | 1.517[1] | 1.517[7] | 1.5170[4] |

| Specific Rotation [α]D | -5.4° (c=5 in toluene)[1][9] | +5.1° (c=5 in toluene)[7][10] | Not applicable |

| Storage Temperature | 2-8°C[1][9] | 2-8°C[3][11] | 2-8°C[4] |

Synthesis and Chiral Resolution: Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two main strategies: asymmetric synthesis from achiral precursors or resolution of a racemic mixture.

Synthesis of Racemic this compound

A common method for the preparation of racemic this compound involves the reaction of benzyl alcohol with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst and a base.

Experimental Protocol:

-

Reaction Setup: To a 2L reaction flask, add 300g of benzyl alcohol, 90g of toluene, and 3g of tin tetrachloride. Stir the mixture.

-

Epichlorohydrin Addition: Raise the temperature to 60°C and maintain it. Add 171g of epichlorohydrin dropwise over 4 hours.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 7 hours.

-

Work-up: After the reaction, perform vacuum distillation followed by steam distillation to remove unreacted epichlorohydrin and benzyl alcohol.

-

Ring Closure: Raise the temperature of the resulting chlorohydrin intermediate to 90°C and add 1.5g of PEG-200. Then, add 200g of a 50 wt% NaOH solution dropwise over 3 hours while maintaining the temperature at 90°C.

-

Purification: After reacting for another 3 hours, add 100g of hot water (80°C), stir, and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with hot deionized water, adjusting the pH to 6-7 with sodium dihydrogen phosphate. Separate the aqueous layer and repeat the washing step. Finally, remove water and any remaining solvent under reduced pressure (15 Torr) at 120°C. The crude product can be further purified by column chromatography on silica (B1680970) gel.[6]

Biocatalytic Kinetic Resolution

Kinetic resolution using enzymes is a highly effective method for separating enantiomers. Whole cells of microorganisms like Bacillus alcalophilus and Talaromyces flavus have been shown to selectively hydrolyze one enantiomer, leaving the other enriched.[11][12]

Experimental Protocol using Bacillus alcalophilus:

-

Cultivation: Grow Bacillus alcalophilus in a mineral supplemented medium (MSM) containing 1% (w/v) sucrose (B13894) as the carbon source and 1.2% (w/v) tryptone as the nitrogen source. Maintain the pH at 6.5 and the temperature at 30°C.

-

Resolution: After 24 hours of incubation, introduce racemic this compound (1 mg/mL) to the culture.

-

Incubation: Continue the incubation under the same conditions. The bacterial cells will preferentially hydrolyze the (R)-enantiomer to (R)-3-benzyloxypropane-1,2-diol.

-

Extraction and Analysis: After a set period (e.g., 24 hours), extract the mixture with an organic solvent (e.g., ethyl acetate). The enantiomeric excess (ee) of the remaining (S)-benzyl glycidyl ether and the formed (R)-diol can be determined by chiral chromatography.[11][13]

Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen hydrolytic kinetic resolution is a powerful chemical method for resolving terminal epoxides using a chiral (salen)Co(III) catalyst. This method affords both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess.

Experimental Protocol (General):

-

Catalyst Preparation: The active (salen)Co(III) catalyst is typically generated in situ. (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is stirred in a suitable solvent (e.g., dichloromethane) open to the air, often with the addition of an acid like p-toluenesulfonic acid, to oxidize Co(II) to Co(III).

-

Resolution Reaction: The racemic this compound is added to the activated catalyst solution, followed by the addition of a stoichiometric amount of water (typically 0.5 to 0.7 equivalents relative to the epoxide).

-

Reaction Monitoring: The reaction progress is monitored by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining epoxide and the formed diol.

-

Work-up and Purification: Once the desired conversion is reached, the reaction mixture is worked up. This may involve filtration to remove the catalyst and purification of the epoxide and diol by column chromatography or distillation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution.

Experimental Protocol (Example):

-

Column: A polysaccharide-based chiral stationary phase, such as a Chirex 3,5-dinitrobenzoyl-(R)-phenylglycine column (e.g., 250 mm x 4.6 mm, 5 µm), is often effective.

-

Mobile Phase: A non-polar mobile phase is typically used. An example is a mixture of hexane, dichloroethane, and ethanol (B145695) in a ratio of 150:15:1 (v/v/v).[14]

-

Flow Rate: A typical flow rate is around 1-2 mL/min.[14]

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm) is commonly employed.[14]

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Injection and Analysis: A small volume of the sample is injected onto the column, and the retention times of the two enantiomers are recorded to determine their ratio and the enantiomeric excess.

Applications in Drug Development and Relevant Signaling Pathways

Enantiomerically pure (R)- and (S)-benzyl glycidyl ether are invaluable starting materials for the synthesis of a variety of pharmaceuticals. The specific stereochemistry of the final drug molecule is often crucial for its therapeutic efficacy and safety.

Beta-Adrenergic Blockers (Beta-Blockers)

Chiral glycidyl ethers are key precursors in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular conditions. The (S)-enantiomer is typically the pharmacologically active form. The synthesis often involves the ring-opening of the glycidyl ether with an appropriate amine.

Beta-Adrenergic Signaling Pathway:

Beta-blockers exert their therapeutic effect by antagonizing beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine (B1671497) and norepinephrine, activate a downstream signaling cascade. In cardiac tissue, stimulation of β1-receptors leads to the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[1][2] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to an increase in heart rate and contractility.[7] Beta-blockers inhibit this pathway, thereby reducing cardiac workload.

Anti-Cancer Agents

-

Discodermolide: (S)-(+)-Benzyl glycidyl ether is a key chiral building block in the total synthesis of (+)-discodermolide, a potent anti-tumor agent.[2] Discodermolide functions as a microtubule-stabilizing agent, similar to paclitaxel (B517696) (Taxol®), but with higher affinity.[5][8][15] It binds to microtubules, suppressing their dynamic instability, which is essential for the proper function of the mitotic spindle during cell division.[5][16] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis in cancer cells.[3][8]

-

Compactin and Mevinolin: (R)-(-)-Benzyl glycidyl ether is utilized in the synthesis of the lactone fragment of compactin and mevinolin, which are members of the statin class of cholesterol-lowering drugs.[2][17] Statins competitively inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[9][18] By blocking this enzyme, statins reduce the production of mevalonate, a precursor to cholesterol. This leads to a decrease in intracellular cholesterol levels and an upregulation of LDL receptors on the surface of liver cells, resulting in increased clearance of LDL cholesterol from the bloodstream.

Conclusion

(R)- and (S)-benzyl glycidyl ether are indispensable chiral synthons in modern organic and medicinal chemistry. Their distinct stereochemical properties are leveraged to produce enantiomerically pure pharmaceuticals with specific biological activities. A thorough understanding of their properties, synthesis, and resolution is crucial for researchers and professionals in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the effective utilization of these important chiral building blocks.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The microtubule stabilizing agent discodermolide is a potent inducer of accelerated cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Suppression of microtubule dynamics by discodermolide by a novel mechanism is associated with mitotic arrest and inhibition of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Discodermolide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioresolution of this compound using whole cells of Bacillus alcalophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 标题:Bioresolution of this compound using whole cells of Bacillus alcalophilus.【化源网】 [chemsrc.com]

- 14. researchgate.net [researchgate.net]

- 15. (+)-Discodermolide binds to microtubules in stoichiometric ratio to tubulin dimers, blocks taxol binding and results in mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 18. Compactin-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzyl Glycidyl Ether: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) glycidyl (B131873) ether (BGE), a versatile bifunctional molecule widely used in organic synthesis and polymer science. For researchers, scientists, and drug development professionals, accurate structural elucidation through spectroscopic methods is paramount. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization of this compound.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for benzyl glycidyl ether (Molecular Formula: C₁₀H₁₂O₂, Molecular Weight: 164.20 g/mol ) in a structured tabular format for clarity and ease of comparison.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data is typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.28–7.37 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.60 | AB Quartet | 2H | Benzylic protons (-O-CH₂ -Ph) |

| 3.77 | Doublet of Doublets | 1H | Glycidyl methylene (B1212753) proton (-O-CH₂ -CH) |

| 3.44 | Doublet of Doublets | 1H | Glycidyl methylene proton (-O-CH₂ -CH) |

| ~3.2 | Multiplet | 1H | Glycidyl methine proton (-CH₂-CH -CH₂) |

| ~2.8 | Multiplet | 1H | Oxirane proton (-CH-CH₂ -O) |

| ~2.6 | Multiplet | 1H | Oxirane proton (-CH-CH₂ -O) |

Note: The benzylic protons are diastereotopic due to the adjacent chiral center of the epoxide, resulting in a complex signal often described as an AB quartet.[3] The exact chemical shifts and coupling constants for the glycidyl protons can vary slightly.[1][4]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 137.5 | Aromatic C (quaternary) |

| 128.6 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.8 | Aromatic CH |

| 73.4 | Benzylic C H₂ |

| 72.1 | Glycidyl C H₂ |

| 50.9 | Glycidyl C H |

| 44.3 | Oxirane C H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| ~3020 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic (CH₂) |

| ~1250, ~1100 | C-O-C stretch | Ether and Epoxide |

| ~915, ~840 | C-O stretch | Epoxide Ring (Asymmetric/Symmetric) |

Note: The presence of both aromatic and aliphatic C-H stretches, along with characteristic ether and epoxide ring vibrations, confirms the key functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The monoisotopic mass of this compound is 164.0837 Da.[2][5]

Table 4: Major Fragments in the Mass Spectrum of this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | [C₆H₅]⁺ |

Note: The base peak at m/z 91 is characteristic of a benzyl group, which readily forms the stable tropylium (B1234903) cation.[2] In electrospray ionization (ESI), BGE may also be detected as a sodium adduct [M+Na]⁺ at an m/z of approximately 187.2.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or 500 MHz NMR spectrometer.[6][7]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.[6]

FT-IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.[5]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.

-

Sample Application: Place a single drop of neat (undiluted) this compound liquid directly onto the ATR crystal.[2][5]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[2]

-

GC Separation:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Implement a temperature gradient to ensure separation from any impurities and elution of the compound (e.g., start at 50°C, ramp to 250°C).

-

-

MS Detection:

-

Ionization: As the compound elutes from the GC column, it is bombarded with a high-energy electron beam (typically 70 eV) in the EI source.

-

Mass Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and key fragments.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. This compound | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic chemistry - (S)-glycidyl benzyl ether NMR problem - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

Solubility and reactivity of benzyl glycidyl ether in organic solvents

An In-depth Technical Guide to the Solubility and Reactivity of Benzyl (B1604629) Glycidyl (B131873) Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and chemical reactivity of Benzyl Glycidyl Ether (BGE). The information is intended to assist researchers, scientists, and professionals in drug development and polymer chemistry in effectively utilizing BGE as a versatile chemical intermediate and building block.

Introduction

This compound (BGE) is a bifunctional organic compound featuring a reactive epoxide (oxirane) ring and a stable benzyl ether group.[1] Its molecular formula is C₁₀H₁₂O₂.[2][3] This unique structure makes it a valuable intermediate in a wide array of applications, including the synthesis of pharmaceuticals, the formulation of epoxy resins, and the modification of polymers.[1][4][5][6] The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for various ring-opening reactions, while the benzyl group serves as a robust protecting group for the alcohol, which can be selectively removed under specific conditions.[1][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and application of the compound.

| Property | Value |

| CAS Number | 2930-05-4 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless, transparent liquid |

| Density | 1.077 g/mL at 25 °C |

| Boiling Point | 70-73 °C at 11 mmHg; 130 °C at 0.1 mmHg |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Refractive Index | n20/D 1.5170 |

| Storage Temperature | 2-8°C |

(Data sourced from Sigma-Aldrich[8], Chem-Impex[4], and other chemical suppliers.)

Solubility Profile

| Solvent | Solubility |

| Water | Partially soluble / Soluble |

| Chloroform | Soluble |

| Ethanol | Soluble |

| Organic Solvents | Generally described as soluble |

(Data sourced from various supplier data sheets including United States Biological[9], Thermo Fisher Scientific[10], and CymitQuimica[3]. Note the conflicting reports on water solubility, suggesting limited miscibility.)

Chemical Reactivity

The reactivity of BGE is dominated by the chemistry of its two primary functional groups: the epoxide ring and the benzyl ether.

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide group makes it a prime site for nucleophilic attack.[1] This reaction is fundamental to its use as a crosslinking agent in epoxy resins and as a synthetic building block.[1] A variety of nucleophiles can open the epoxide ring, leading to the formation of functionalized propanol (B110389) derivatives.

Key nucleophiles include:

-

Amines: Primary and secondary amines react to form amino alcohols.[1]

-

Alcohols: In the presence of a catalyst, alcohols react to form ether linkages.[11]

-

Thiols: Thiols readily attack the epoxide to form thioethers.[1]

-

Carboxylic Acids: Carboxylic acids can open the ring to form ester derivatives.[1]

Caption: Nucleophilic ring-opening reactions of this compound.

Benzyl Ether Group Stability and Cleavage

The benzyl ether group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions.[7] This stability allows for selective manipulation of other functional groups within a molecule. The most common method for cleaving the benzyl ether is through catalytic hydrogenolysis.

Caption: Workflow for benzyl ether deprotection via catalytic hydrogenolysis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol: General Method for Solubility Determination

Objective: To qualitatively or quantitatively assess the solubility of BGE in a specific organic solvent.

Methodology:

-

Preparation: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to a clean, dry vial at a controlled temperature (e.g., 25 °C).

-

Titration: Add a small, measured amount of this compound (e.g., 10 µL or 10 mg) to the vial.

-

Dissolution: Vigorously stir or vortex the mixture until the BGE is fully dissolved or until it is clear that no more will dissolve.

-

Observation: If the solution is clear, continue adding aliquots of BGE, recording the total amount added.

-

Endpoint: The point at which a saturated solution is formed (i.e., solid or liquid BGE remains undissolved after prolonged agitation) is the endpoint.

-

Calculation (Quantitative): Calculate the solubility in units such as g/100mL or mol/L based on the total amount of BGE dissolved in the known volume of solvent.

Protocol: Synthesis of this compound

Objective: To synthesize BGE from benzyl alcohol and epichlorohydrin. This protocol is based on general methods described in the literature.[5]

Methodology:

-

Reaction Setup: To a flask equipped with a stirrer and dropping funnel, add benzyl alcohol, epichlorohydrin, and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulphate.[5]

-

Base Addition: Cool the mixture to 0°C in an ice bath. Add 50% aqueous sodium hydroxide (B78521) (NaOH) dropwise to the stirred mixture, maintaining the temperature at 0°C.[5]

-

Reaction: After the addition is complete, continue stirring for 30 minutes at 0°C, then allow the reaction to proceed for an additional 4 hours at room temperature.[5]

-

Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent, such as diethyl ether.[5]

-

Washing: Wash the combined organic layers with water and then with brine to remove impurities and residual base.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to yield pure this compound.[5]

Caption: Experimental workflow for the synthesis of this compound.

Protocol: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group to yield the free alcohol.[7]

Methodology:

-

Dissolution: Dissolve the benzyl-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.[7]

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst. The typical loading is 5-10 mol% by weight relative to the substrate.[7]

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure of hydrogen, for example, by using a hydrogen-filled balloon.[7]

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of a filter aid like Celite® to completely remove the Pd/C catalyst. Wash the filter pad with the reaction solvent to ensure full recovery of the product.[7]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol product.[7]

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 16495-13-9: (+)-Benzyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 6. This compound:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. ベンジルグリシジルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. usbio.net [usbio.net]

- 10. Benzyl (R)-(-)-glycidyl ether, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

Benzyl Glycidyl Ether: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) glycidyl (B131873) ether (BGE) has emerged as a cornerstone in asymmetric synthesis, prized for its utility as a versatile chiral building block. Available in both (R) and (S) enantiomeric forms, this compound provides a reliable and efficient platform for the introduction of a stereochemically defined three-carbon unit. Its benzyloxy group offers robust protection that can be readily removed under mild hydrogenolysis conditions, while the strained epoxide ring is primed for regioselective and stereospecific ring-opening by a wide array of nucleophiles. This unique combination of features makes BGE an indispensable intermediate in the synthesis of a multitude of complex and biologically active molecules, ranging from blockbuster pharmaceuticals to intricate natural products.[1][2] This guide provides a comprehensive overview of its applications, key synthetic transformations, and detailed experimental protocols.

Properties and Significance

The value of benzyl glycidyl ether in organic synthesis is rooted in its dual functionality. The epoxide moiety is susceptible to nucleophilic attack, allowing for the introduction of functionalities such as amines and alcohols, which are key structural motifs in many bioactive compounds.[2][3] This reactivity is fundamental to its application in the development of epoxy resins and as a crosslinking agent in polymer science.[3][4]

In the pharmaceutical industry, enantiomerically pure (R)- and (S)-benzyl glycidyl ethers are highly sought after. The specific stereochemistry of a drug molecule often dictates its pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[5][6] Consequently, the use of chiral building blocks like BGE is crucial for the efficient and stereocontrolled synthesis of single-enantiomer drugs.

Synthesis and Chiral Resolution

Racemic this compound is most commonly synthesized through the reaction of benzyl alcohol with epichlorohydrin (B41342), often under phase-transfer catalysis conditions.[7][8] Given the importance of enantiomeric purity, significant research has been dedicated to the resolution of this racemic mixture.

Biocatalytic Kinetic Resolution

Biocatalysis has proven to be a highly effective and environmentally friendly method for resolving racemic BGE. Epoxide hydrolases (EHs), enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, can exhibit high enantioselectivity.[2][3] This process, known as kinetic resolution, involves the selective hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.[3]

Several microbial systems and isolated enzymes have been successfully employed for this purpose. For instance, a variant epoxide hydrolase from Agromyces mediolanus (vEH-Am) preferentially hydrolyzes (R)-BGE, yielding (S)-BGE with very high enantiomeric excess (>99%) and a yield of up to 34%.[2] Conversely, the fungus Talaromyces flavus and the recombinant epoxide hydrolase Ylehd from the marine yeast Yarrowia lipolytica can be used to produce enantiopure (R)-BGE.[1][9][10]

| Biocatalyst | Target Enantiomer | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Agromyces mediolanus (vEH-Am) | (S)-BGE | >99% | up to 34% | [2] |

| Yarrowia lipolytica (Ylehd) | (R)-BGE | 95% | - | [1] |

| Talaromyces flavus | (R)-BGE | 96% | - | [10] |

| Bacillus alcalophilus | (S)-BGE | 30% | - | [7] |

Chemical Kinetic Resolution

In addition to biocatalytic methods, chemical kinetic resolution offers a powerful alternative. The Jacobsen hydrolytic kinetic resolution (HKR) using chiral (salen)Co(III) complexes is a notable example. This method utilizes water as a reagent to hydrolyze one enantiomer of a terminal epoxide, providing both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity.[11][12] The HKR is known for its broad substrate scope and the use of a recyclable, commercially available catalyst, making it a practical approach for accessing enantioenriched epoxides.[11][13]

Applications in the Synthesis of Bioactive Molecules

The true utility of this compound as a chiral building block is demonstrated in its application in the total synthesis of complex and pharmacologically significant molecules.

β-Adrenergic Blockers (Beta-Blockers)

Chiral glycidyl ethers are common precursors in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular conditions such as hypertension and angina.[3][14] The synthesis typically involves the ring-opening of a glycidyl ether intermediate with an appropriate amine.[14] For example, the highly successful anti-hypertensive drug (S)-propranolol can be synthesized from α-naphthol and epichlorohydrin to form the corresponding glycidyl ether, which is then resolved and reacted with isopropylamine (B41738).[5] The (S)-enantiomer is known to be about 100 times more active than its (R)-counterpart.[5]

The mechanism of action of beta-blockers involves the competitive inhibition of β-adrenergic receptors, which counters the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[12] This blockade leads to a reduction in heart rate, blood pressure, and myocardial contractility.[14]

Total Synthesis of (+)-Discodermolide

(+)-Discodermolide is a potent natural product isolated from the marine sponge Discodermia dissoluta that has garnered significant attention for its anticancer properties.[9][15] It functions as a microtubule-stabilizing agent, similar to the well-known drug Taxol.[15] Several total syntheses of this complex molecule have been accomplished, with this compound playing a crucial role in some approaches. In one notable synthesis, the construction of a key fragment involved the nucleophilic addition of an anion derived from a dithiane to this compound to build a portion of the carbon skeleton.[9][16]

Antiviral and Other Bioactive Compounds

The utility of this compound extends to the synthesis of various other biologically active compounds, including those with potential antiviral and anti-tumor properties.[3] The chiral 1,2-amino alcohol moiety, readily accessible from the ring-opening of BGE, is a privileged scaffold found in numerous pharmaceuticals.[17][18][19]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound[8][20]

This procedure describes the synthesis of racemic BGE from benzyl alcohol and epichlorohydrin.

-

Reaction Setup: To a 2L reaction flask equipped with a stirrer, add 300g of benzyl alcohol, 90g of toluene, and 3g of tin tetrachloride.

-

Addition of Epichlorohydrin: Stir the mixture and raise the temperature to 60°C. Maintain this temperature while adding 171g of epichlorohydrin dropwise over 4 hours.

-

Reaction: After the addition is complete, continue stirring the reaction at 60°C for an additional 7 hours.

-

Workup (Part 1): After the reaction is complete, perform vacuum distillation followed by steam distillation to remove unreacted epichlorohydrin and benzyl alcohol.

-

Ring Closure: Raise the temperature of the remaining chlorohydrin intermediate to 90°C. Add 1.5g of PEG-200, and then add 200g of a 50.0 wt% NaOH solution dropwise over 3 hours.

-

Workup (Part 2): After reacting for 3 hours at 90°C, add 100g of hot water (80°C), stir, and allow the layers to separate. Remove the lower aqueous saline layer.

-

Washing: Add another 200g of 80°C deionized water, stir, and add 5g of sodium dihydrogen phosphate (B84403) to adjust the pH to 6-7. After settling, remove the lower aqueous layer. Repeat the wash with 200g of 80°C deionized water.

-

Purification: Dehydrate and remove residual solvent at 15 Torr and 120°C until the water and solvent content is less than 1000 ppm. Filter the product to obtain this compound.

Protocol 2: Synthesis of (S)-(-)-Propranolol via Kinetic Resolution[21]

This protocol outlines a one-pot synthesis of (S)-(-)-propranolol starting from racemic α-naphthyl glycidyl ether.

-

Preparation of Racemic α-Naphthyl Glycidyl Ether:

-

Add powdered KOH (5g) to a solution of 1-naphthol (B170400) (7.2g, 0.05 mol) in DMSO (20 ml) and stir for 30 minutes at room temperature.

-

Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.

-

Quench the reaction with water (50 ml) and extract with chloroform (B151607) (2 x 75 ml).

-

Wash the combined organic layers with NaOH solution (2 x 30 ml) and water (5 x 100 ml), then dry over sodium sulfate (B86663) to yield the racemic product (95% yield).

-

-

Kinetic Resolution and Amination:

-

In a separate flask, prepare a solution of the racemic glycidyl-α-naphthyl ether (1.6g, 8 mmol), L-(+)-tartaric acid (1.2g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37g, 4 mmol) in DMSO (20 ml). Stir for 15 minutes.

-

Add isopropylamine (1.2 ml, 16 mmol) to the mixture and stir at ambient temperature for 24 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture and filter the solid.

-

Wash the solid with dichloromethane (B109758).

-

Treat the solid with aqueous 10% sodium hydroxide (B78521) solution (10 ml) and extract with dichloromethane (2 x 50 ml).

-

Wash the combined organic layers with water (5 x 50 ml) and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield (S)-(-)-propranolol.

-

Conclusion

Both (R)- and (S)-benzyl glycidyl ether are invaluable chiral building blocks in organic synthesis. Their stable protecting group and reactive epoxide handle provide a reliable method for introducing stereocenters and versatile functional groups. The development of efficient resolution techniques, particularly through biocatalysis, has made these enantiopure synthons readily accessible. From the synthesis of life-saving beta-blockers to the assembly of complex anticancer natural products, this compound continues to be a key tool for chemists pushing the boundaries of molecular design and drug development. Its continued application in novel synthetic strategies is certain to yield further innovations in the fields of medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | High-Purity RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. Discodermolide - Wikipedia [en.wikipedia.org]

- 10. Biocatalytic resolution of this compound and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 12. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 15. The chemical synthesis of discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Bio-based Synthesis and Resolution of Benzyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) glycidyl (B131873) ether (BGE) is a versatile chiral building block of significant importance in the pharmaceutical and fine chemical industries. Its enantiomerically pure forms, (R)- and (S)-benzyl glycidyl ether, are crucial intermediates in the synthesis of various bioactive molecules. Traditional chemical methods for the synthesis and resolution of BGE often involve harsh reaction conditions and the use of hazardous reagents. In contrast, bio-based approaches, employing whole microbial cells or isolated enzymes, offer a green and highly selective alternative for the production of enantiopure BGE. This technical guide provides an in-depth overview of the bio-based synthesis and resolution of benzyl glycidyl ether, with a focus on detailed experimental protocols, quantitative data, and visual representations of the key processes.

Bio-based Resolution of this compound: A Comparative Overview

The kinetic resolution of racemic this compound is the most common bio-based strategy to obtain its enantiopure forms. This process relies on the enantioselective action of biocatalysts, which preferentially convert one enantiomer of the racemic mixture into a product, leaving the other enantiomer unreacted and thus enriched. The primary biocatalysts employed for this purpose are microbial whole cells containing epoxide hydrolases and isolated lipases.

Microbial Whole-Cell Biotransformation

Whole-cell biocatalysis offers the advantage of utilizing enzymes in their natural cellular environment, often with enhanced stability and without the need for costly enzyme purification. Two microorganisms, Talaromyces flavus and Bacillus alcalophilus, have demonstrated notable efficacy in the kinetic resolution of this compound.

Enzymatic Kinetic Resolution

The use of isolated enzymes, such as lipases, provides a more controlled and specific approach to kinetic resolution. Lipases can catalyze the enantioselective acylation or hydrolysis of the glycidyl ether, leading to the separation of its enantiomers.

A general workflow for the bio-based resolution of this compound is depicted below:

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from various bio-based resolution methods for this compound.

Table 1: Microbial Whole-Cell Resolution of this compound

| Microorganism | Substrate Concentration | Product(s) | Enantiomeric Excess (e.e.) | Yield | Reaction Time | Reference |

| Bacillus alcalophilus | 1 mg/mL | (S)-Benzyl Glycidyl Ether | 30% | - | 24 h | [1] |

| (R)-3-Benzyloxy-1,2-propanediol | 40% | - | [1] | |||

| Talaromyces flavus | Not specified | (R)-Benzyl Glycidyl Ether | 96% | - | Not specified | [2] |

Table 2: Enzymatic Resolution of this compound (Representative Data)

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) | Conversion | Reference |

| Lipase (B570770) | Kinetic Resolution | Racemic Benzyl Mandelate | (R)-Benzyl Mandelate | >99% | ~50% | This is a representative example for a similar substrate. |

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation using Bacillus alcalophilus

This protocol details the kinetic resolution of racemic this compound using whole cells of Bacillus alcalophilus.[1]

1. Materials and Reagents:

-

Bacillus alcalophilus culture

-

Mineral Supplemented Medium (MSM)

-

Tryptone

-

Racemic this compound

-

Phosphate (B84403) buffer (pH 6.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

2. Equipment:

-

Incubator shaker

-

Centrifuge

-

Autoclave

-

pH meter

-

Rotary evaporator

-

Chromatography equipment (for purification)

-

Chiral HPLC or GC system

3. Inoculum Preparation:

-

Prepare a seed culture of Bacillus alcalophilus in a suitable nutrient broth.

-

Incubate at 30°C with agitation until a sufficient cell density is reached.

4. Fermentation and Cell Growth:

-

Prepare the Mineral Supplemented Medium (MSM) containing 1% (w/v) sucrose as the carbon source and 1.2% (w/v) tryptone as the nitrogen source.[1]

-

Adjust the pH of the medium to 6.5.[1]

-

Autoclave the medium and allow it to cool to room temperature.

-

Inoculate the medium with the seed culture.

-

Incubate the culture at 30°C with agitation for 24 hours.[1]

5. Whole-Cell Biotransformation:

-

After the incubation period, harvest the Bacillus alcalophilus cells by centrifugation.

-

Wash the cell pellet with sterile phosphate buffer (pH 6.5).

-

Resuspend the washed cells in fresh phosphate buffer (pH 6.5).

-

Add racemic this compound to the cell suspension to a final concentration of 1 mg/mL.[1]

-

Incubate the reaction mixture at 30°C with agitation for 24 hours.[1]

6. Product Extraction and Purification:

-

After the reaction, separate the cells from the reaction mixture by centrifugation.

-